molecular formula C5H13ClN2O2Se B13758976 Alanine, 3-((2-aminoethyl)seleno)-, monohydrochloride CAS No. 59660-87-6

Alanine, 3-((2-aminoethyl)seleno)-, monohydrochloride

Cat. No.: B13758976
CAS No.: 59660-87-6
M. Wt: 247.59 g/mol
InChI Key: SNXWQFFSLUAENB-UHFFFAOYSA-N
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Description

2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride is a chemical compound with the molecular formula C5H13ClN2O2Se and a molecular weight of 247.582. It is known for its unique structure, which includes a selenium atom, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride typically involves the reaction of selenoethanol with an appropriate amino acid derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or other nucleophiles.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in its biological activity, potentially affecting redox processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-amino-2-carboxyethyl)selanylethylazanium chloride
  • 2-(2-amino-3-hydroxy-3-oxopropyl)thioethylazanium chloride

Uniqueness

2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

59660-87-6

Molecular Formula

C5H13ClN2O2Se

Molecular Weight

247.59 g/mol

IUPAC Name

2-(2-amino-2-carboxyethyl)selanylethylazanium;chloride

InChI

InChI=1S/C5H12N2O2Se.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H

InChI Key

SNXWQFFSLUAENB-UHFFFAOYSA-N

Canonical SMILES

C(C[Se]CC(C(=O)O)N)[NH3+].[Cl-]

Origin of Product

United States

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